molecular formula C7H3ClFN B6251323 5-chloro-4-ethynyl-2-fluoropyridine CAS No. 1824168-47-9

5-chloro-4-ethynyl-2-fluoropyridine

Cat. No.: B6251323
CAS No.: 1824168-47-9
M. Wt: 155.6
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Description

5-Chloro-4-ethynyl-2-fluoropyridine: is a heterocyclic organic compound that features a pyridine ring substituted with chlorine, ethynyl, and fluorine groups. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-ethynyl-2-fluoropyridine typically involves multi-step organic reactions. One common method starts with the halogenation of 2-fluoropyridine to introduce the chlorine atom at the 5-position. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The ethynyl group is then introduced via a Sonogashira coupling reaction, which involves the reaction of the halogenated pyridine with an ethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations, ensuring consistent product quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-ethynyl-2-fluoropyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.

    Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation or halogenation.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols can replace the chlorine or fluorine atoms in the presence of a base.

    Addition Reactions: Catalysts such as palladium or platinum are often used to facilitate addition reactions involving the ethynyl group.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridines, while addition reactions with halogens can produce dihalo derivatives.

Scientific Research Applications

5-Chloro-4-ethynyl-2-fluoropyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the interactions of pyridine derivatives with biological targets, aiding in the design of bioactive molecules.

    Medicine: It is a precursor in the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 5-chloro-4-ethynyl-2-fluoropyridine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl group can participate in π-π stacking interactions, while the halogen atoms can form halogen bonds, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

5-Chloro-4-ethynyl-2-fluoropyridine can be compared with other halogenated and ethynyl-substituted pyridines:

    5-Chloro-2-fluoropyridine: Lacks the ethynyl group, making it less reactive in certain coupling reactions.

    4-Ethynyl-2-fluoropyridine: Lacks the chlorine atom, which can affect its reactivity and binding properties.

    5-Chloro-4-ethynylpyridine: Lacks the fluorine atom, which can influence its electronic properties and reactivity.

Properties

CAS No.

1824168-47-9

Molecular Formula

C7H3ClFN

Molecular Weight

155.6

Purity

95

Origin of Product

United States

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